10-Deacetyl-2-debenzoylbaccatin III
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Overview
Description
10-deacetyl-2-debenzoylbaccatin III is a tetracyclic diterpenoid and a secondary alpha-hydroxy ketone. It derives from a baccatin III.
Scientific Research Applications
Synthesis and Reactivity Studies
- A study demonstrated the synthesis of derivatives like 9β-dihydro-10-deacetylbaccatin III and 2-debenzoyl-9β-dihydro-10-deacetyl-baccatin III using samarium II reagents, showing the reactivity of 10-deacetylbaccatin III in various conditions (Py & Khuong-Huu, 1995).
Microbial Transformation
- Research on Luteibacter sp. revealed its capability to metabolize cephalomannine, resulting in various metabolites including 10-deacetylbaccatin III, which demonstrates the potential for microbial transformation of related compounds (Li, Dai, Chen, & Zhu, 2007).
Chemical Modification Studies
- Investigations into the chemical reactivities of 10-deacetyl baccatin III and baccatin III led to the synthesis of taxol analogues with modified side-chains, highlighting its utility in creating new compounds (Guéritte-Voegelein, Sénilh, David, Guénard, & Potier, 1986).
Isolation of New Analogs
- The isolation of new analogues like 13-epi-10-deacetylbaccatin III from Taxus baccata needles, indicates the compound's role in discovering new natural products (Gabetta, Bellis, Pace, Appendino, Barboni, Torregiani, Gariboldi, & Viterbo, 1995).
Enzymatic Conversion Studies
- An enzymatic process was developed to convert 10-deacetylbaccatin III to baccatin III, demonstrating its potential in biotechnological applications for drug synthesis (Patel, Banerjee, & Nanduri, 2000).
Biotransformation and Bioproduction
- Studies on biotransformation of paclitaxel by Eucalyptus perriniana cells and the production of baccatin III in transgenic mushrooms show its relevance in bioengineering for drug production (Hamada, Sanada, Furuya, Kawabe, Jaziri, 1996), (Han, Kang, Zeng, Ye, Guo, Lin, 2014).
Properties
Molecular Formula |
C22H32O9 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-1,2,9,12,15-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-4-yl] acetate |
InChI |
InChI=1S/C22H32O9/c1-9-11(24)7-22(29)18(28)16-20(5,17(27)15(26)14(9)19(22,3)4)12(25)6-13-21(16,8-30-13)31-10(2)23/h11-13,15-16,18,24-26,28-29H,6-8H2,1-5H3/t11-,12-,13+,15+,16-,18-,20+,21-,22+/m0/s1 |
InChI Key |
LHXBWTCSJBQSGI-QOBCYHTASA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)O)(CO4)OC(=O)C)O)C)O |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)O)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)O)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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